3-(4-bromophenyl)-3-fluoroazetidine hydrochloride
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Overview
Description
3-(4-bromophenyl)-3-fluoroazetidine hydrochloride is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. The presence of both bromine and fluorine atoms in the compound enhances its reactivity and potential for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-3-fluoroazetidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylhydrazine hydrochloride.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving the 4-bromophenylhydrazine hydrochloride and a suitable fluorinating agent under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-3-fluoroazetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
3-(4-bromophenyl)-3-fluoroazetidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-3-fluoroazetidine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, metabolic processes, and gene expression, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-3-fluoroazetidine hydrochloride
- 3-(4-methylphenyl)-3-fluoroazetidine hydrochloride
- 3-(4-nitrophenyl)-3-fluoroazetidine hydrochloride
Uniqueness
3-(4-bromophenyl)-3-fluoroazetidine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and biological properties compared to its analogs. The bromine atom enhances its potential for further functionalization, while the fluorine atom contributes to its stability and bioactivity .
Properties
CAS No. |
2377012-73-0 |
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Molecular Formula |
C9H10BrClFN |
Molecular Weight |
266.5 |
Purity |
95 |
Origin of Product |
United States |
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